1-((2-Isopropyl-5-methylcyclohexyl)oxy)-3-(isopropylamino)propan-2-ol hydrochloride
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Overview
Description
The compound 1-((2-Isopropyl-5-methylcyclohexyl)oxy)-3-(isopropylamino)propan-2-ol hydrochloride is a beta-adrenergic blocking agent. This class of compounds is known for its ability to block the action of endogenous catecholamines, particularly those on beta-adrenergic receptors, which are crucial for the modulation of cardiovascular function.
Synthesis Analysis
The synthesis of related beta-adrenergic blocking agents involves the introduction of heterocyclic moieties either in the aryl group or in the amidic group of the 1-(aryloxy)-3-[[(amido)alkyl]amino] propan-2-ols. The synthesis process is designed to enhance the potency of the compounds, with some proving to be more effective than propranolol, a well-known beta-blocker, in animal models .
Molecular Structure Analysis
The molecular structure of beta-adrenergic blocking agents, including those similar to the compound , is critical in determining their activity and selectivity. The presence of isopropylamino or tert-butylamino substituents and the specific heterocyclic modifications can lead to cardioselectivity, which is a desirable property in minimizing side effects related to beta-blockade in non-cardiac tissues .
Chemical Reactions Analysis
While the specific chemical reactions of 1-((2-Isopropyl-5-methylcyclohexyl)oxy)-3-(isopropylamino)propan-2-ol hydrochloride are not detailed in the provided papers, related compounds have been studied. For instance, photochemical cyclization of a 1-[3-(chloroacetylamino)propyl]-3-methyl-indole leads to the formation of three isomers, showcasing the complex reactions that can occur under certain conditions, such as exposure to light . These reactions are typically characterized using physical and chemical methods to determine the structure of the resulting isomers.
Physical and Chemical Properties Analysis
The physical and chemical properties of beta-adrenergic blocking agents are influenced by their molecular structure. The potency and selectivity of these compounds are often a result of their affinity for beta-adrenergic receptors and their distribution within biological systems. The specific properties of 1-((2-Isopropyl-5-methylcyclohexyl)oxy)-3-(isopropylamino)propan-2-ol hydrochloride, such as solubility, stability, and hydrochloride salt formation, are essential for its pharmacological profile and therapeutic potential .
properties
IUPAC Name |
1-(5-methyl-2-propan-2-ylcyclohexyl)oxy-3-(propan-2-ylamino)propan-2-ol;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H33NO2.ClH/c1-11(2)15-7-6-13(5)8-16(15)19-10-14(18)9-17-12(3)4;/h11-18H,6-10H2,1-5H3;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AJPCRHMRQBWWPH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(C(C1)OCC(CNC(C)C)O)C(C)C.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H34ClNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70942049 |
Source
|
Record name | 1-{[5-Methyl-2-(propan-2-yl)cyclohexyl]oxy}-3-[(propan-2-yl)amino]propan-2-ol--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70942049 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
307.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>46.2 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID24816282 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
1-((2-Isopropyl-5-methylcyclohexyl)oxy)-3-(isopropylamino)propan-2-ol hydrochloride | |
CAS RN |
20041-47-8 |
Source
|
Record name | 2-Propanol, 1-(isopropylamino)-3-(p-menth-3-yloxy)-, hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020041478 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-{[5-Methyl-2-(propan-2-yl)cyclohexyl]oxy}-3-[(propan-2-yl)amino]propan-2-ol--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70942049 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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